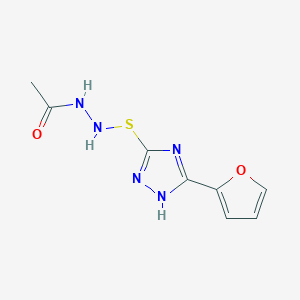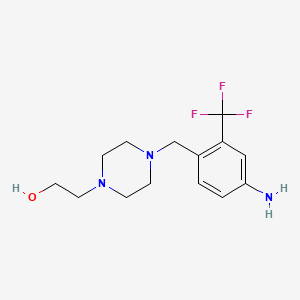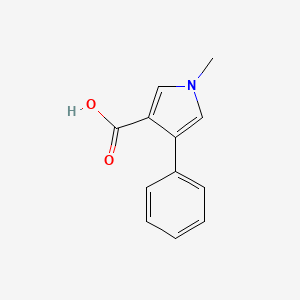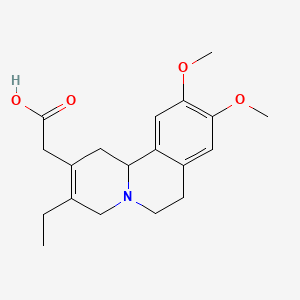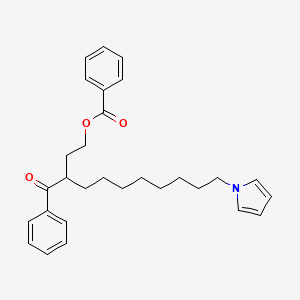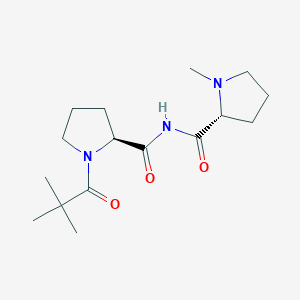
(R)-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pivaloyl group, which is a tert-butyl carbonyl group. The stereochemistry of the compound is specified by the ® and (S) designations, indicating the configuration of the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via an acylation reaction using pivaloyl chloride and a base, such as triethylamine.
Coupling of the Pyrrolidine Rings: The two pyrrolidine rings can be coupled through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols can replace the pivaloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or esters.
科学的研究の応用
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of ®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pivaloyl group may enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the pivaloyl group and has different stereochemistry.
N-Methylpyrrolidine: Lacks the carboxamide and pivaloyl groups.
Pivaloylpyrrolidine: Contains the pivaloyl group but lacks the carboxamide functionality.
Uniqueness
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C16H27N3O3 |
|---|---|
分子量 |
309.40 g/mol |
IUPAC名 |
(2R)-N-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H27N3O3/c1-16(2,3)15(22)19-10-6-8-12(19)14(21)17-13(20)11-7-5-9-18(11)4/h11-12H,5-10H2,1-4H3,(H,17,20,21)/t11-,12+/m1/s1 |
InChIキー |
CXEBHQUWSDVHNN-NEPJUHHUSA-N |
異性体SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H]2CCCN2C |
正規SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)NC(=O)C2CCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





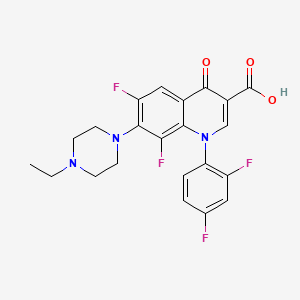

![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
